5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the methoxyphenyl and morpholinyl groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This can be done by reacting the intermediate compound with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: The bromophenyl group is a potential site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and the substituent groups could play a crucial role in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C23H24BrN3O4 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24BrN3O4/c1-29-19-8-4-16(5-9-19)21(27-10-12-30-13-11-27)15-25-23(28)20-14-22(31-26-20)17-2-6-18(24)7-3-17/h2-9,14,21H,10-13,15H2,1H3,(H,25,28) |
InChI Key |
DIMVKQLSNGZYSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.